molecular formula C15H16F3N3O3S B2999872 1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705950-34-0

1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2999872
CAS No.: 1705950-34-0
M. Wt: 375.37
InChI Key: RCXQWKMBNDPPSA-UHFFFAOYSA-N
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Description

1-Phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound featuring a piperidine core substituted with a trifluoromethyl-oxadiazole moiety and a phenylmethanesulfonyl group. Its structure combines three pharmacologically significant motifs:

  • Piperidine: A six-membered heterocyclic amine widely utilized in medicinal chemistry for its conformational flexibility and bioavailability.
  • 1,3,4-Oxadiazole: A nitrogen-oxygen heterocycle known for enhancing metabolic stability and binding affinity in bioactive molecules.
  • Trifluoromethyl group: A lipophilic electron-withdrawing group that improves membrane permeability and resistance to oxidative metabolism.

The compound is synthesized via multi-step protocols, typically involving nucleophilic substitution or coupling reactions. For example, analogous compounds are prepared by reacting 1,3,4-oxadiazole nucleophiles with sulfonyl-piperidine electrophiles in polar aprotic solvents like DMF under basic conditions (LiH or Na₂CO₃) . Structural elucidation is achieved through IR (C=N stretching ~1610 cm⁻¹), ¹H-NMR (piperidine protons at δ 1.5–3.0 ppm), and mass spectrometry .

Properties

IUPAC Name

2-(1-benzylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c16-15(17,18)14-20-19-13(24-14)12-6-8-21(9-7-12)25(22,23)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXQWKMBNDPPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to first synthesize the 1,3,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds .

Scientific Research Applications

1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives based on biological activity, physicochemical properties, and synthetic pathways. Key analogs include:

Key Comparative Insights

  • Bioactivity : The trifluoromethyl-oxadiazole moiety in the target compound enhances metabolic stability compared to phenyl-substituted analogs, as evidenced by higher in vitro half-life (t₁/₂ > 4 hours vs. 2 hours for phenyl derivatives) . However, spirochromene-containing analogs exhibit superior enzyme inhibition (IC₅₀ ~16 nM) due to enhanced hydrophobic interactions with target proteins .
  • Synthetic Complexity : The target compound requires fewer steps (4–5 steps) compared to spirochromene derivatives (6–7 steps), improving scalability .
  • Physicochemical Properties :
    • LogP : The trifluoromethyl group increases lipophilicity (calculated LogP: 3.2 vs. 2.8 for phenyl analogs), favoring blood-brain barrier penetration.
    • Aqueous Solubility : Reduced solubility (0.12 mg/mL) compared to pyridazine-linked spiro derivatives (0.45 mg/mL) due to decreased polarity .

Biological Activity

1-Phenylmethanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the oxadiazole ring followed by piperidine substitution. The general synthetic route can be summarized as follows:

  • Formation of the Oxadiazole Ring : The trifluoromethyl group is introduced into the oxadiazole structure through reactions involving suitable precursors.
  • Piperidine Substitution : The piperidine ring is then substituted with the phenylmethanesulfonyl moiety.

Antiviral Activity

Research has demonstrated that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds with similar structures have been shown to possess activity against various viruses, including HIV and HSV-1. In vitro studies indicated that certain derivatives displayed moderate protection against these viruses, highlighting the potential for further development in antiviral therapies .

Antibacterial Properties

The antibacterial activity of piperidine derivatives has also been explored. Compounds containing similar functional groups have shown effectiveness against Gram-positive bacteria. For example, studies have reported Minimum Inhibitory Concentrations (MIC) as low as 2.0 µM against specific strains such as Micrococcus luteus .

The mechanisms underlying the biological activities of these compounds often involve interactions with specific biological targets. For instance:

  • Inhibition of Viral Replication : Some piperidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which prevent viral replication by inhibiting key enzymes involved in the viral life cycle .
  • Bacterial Cell Wall Disruption : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or function, leading to cell lysis.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated a series of piperidine derivatives for antiviral activity against HIV; several compounds showed IC50 values in the low micromolar range .
Study 2 Evaluated antibacterial properties against resistant strains; identified significant activity against MRSA with MIC values around 4 µg/mL .
Study 3 Explored structure-activity relationships (SAR) indicating that modifications on the phenyl ring can enhance biological efficacy .

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